molecular formula C20H22N6 B2830481 2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900275-35-6

2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2830481
CAS No.: 900275-35-6
M. Wt: 346.438
InChI Key: HBIIDODTLHASSB-UHFFFAOYSA-N
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Description

2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities and potential as pharmacological agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by further functionalization to introduce the cyclohexyl and dimethylphenyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can be incorporated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Triazolo[1,5-a]pyridine: Known for its pharmacological properties and applications in medicinal chemistry.

    Selenopheno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A selenium-containing analog with potential antiviral activities

Uniqueness

2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and dimethylphenyl groups can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-cyclohexyl-10-(2,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-13-8-9-14(2)17(10-13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIIDODTLHASSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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